Alpha‑2A vs. Alpha‑1A Adrenergic Receptor Subtype Selectivity – Quantitative Binding Comparison
In archived radioligand displacement assays drawn from ChEMBL, N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine (ZINC000036237989) exhibits an alpha-2A adrenergic receptor pKᵢ of 8.30 (Ki ≈ 5.0 nM) vs. an alpha-1A adrenergic receptor pKᵢ of 6.31 (Ki ≈ 490 nM) [1][2]. The within‑compound selectivity ratio (ADRA2A/ADRA1A) therefore exceeds 100‑fold, positioning this compound as a functionally biased aminopyrazine relative to non‑selective or alpha‑1‑preferring analogs within the same chemotype class tested in the same publication set [3].
| Evidence Dimension | Receptor binding affinity (pKᵢ / Ki) |
|---|---|
| Target Compound Data | ADRA2A pKᵢ = 8.30 (Ki ≈ 5.0 nM); ADRA1A pKᵢ = 6.31 (Ki ≈ 490 nM) |
| Comparator Or Baseline | Within‑compound selectivity baseline: ADRA2A/ADRA1A selectivity ratio ≈ 100:1. Other pyrazine derivatives in the same ChEMBL assay sets show ADRA2A pKᵢ values ranging from 8.54 to 8.82 and ADRA1A pKᵢ values from 6.03 to 7.37. |
| Quantified Difference | ~100‑fold ADRA2A selectivity over ADRA1A within the same compound |
| Conditions | [³H]clonidine displacement (ADRA2A, calf cerebral cortex membranes) and alpha‑1 adrenergic binding assays (bovine ADRA1A); data deposited in ChEMBL (CHEMBL1122408, CHEMBL1122727). |
Why This Matters
A >100‑fold receptor subtype bias defines the compound’s pharmacological fingerprint; procurement of a less selective analog would fundamentally alter the experimental outcome in any assay where alpha‑2A vs. alpha‑1A discrimination is required.
- [1] ZINC15 Database. Substance ZINC000036237989; ADRA2A pKᵢ 8.30, ADRA1A pKᵢ 6.31. https://zinc.docking.org/substances/ZINC000036237989/ (accessed 2026-05-02). View Source
- [2] ChEMBL Database. CHEMBL1122408 (J. Med. Chem. 1983, 26, 1696–1701; PubMed 6139479) and CHEMBL1122727 (J. Med. Chem. 1984, 27, 1182–1185; PubMed 6088770). View Source
- [3] Saari, W. S.; Freed, M. E.; McCaully, R. J.; et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. J. Med. Chem. 1983, 26 (12), 1696–1701. doi:10.1021/jm00366a008. View Source
